molecular formula C7H9NO B193566 2-Amino-5-methylphenol CAS No. 2835-98-5

2-Amino-5-methylphenol

Cat. No. B193566
CAS RN: 2835-98-5
M. Wt: 123.15 g/mol
InChI Key: HCPJEHJGFKWRFM-UHFFFAOYSA-N
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Description

2-Amino-5-methylphenol, also known as 6-Amino-m-cresol, 2-Hydroxy-4-methylaniline, or 4-Amino-3-hydroxytoluen, is a novel non-metallocene catalyst with phenoxy-imine ligands and is used in the synthesis of tridentate Schiff base ligand .


Synthesis Analysis

2-Amino-5-methylphenol reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, which inhibits the proliferation of Poliovirus in Vero cells . It is converted to dihydrophenoxazinone by purified human hemoglobin . It was also used in the synthesis of tridentate Schiff base ligand and novel non-metallocene catalysts with phenoxy-imine ligands .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-methylphenol is C7H9NO . The molecular weight is 123.15 . The SMILES string representation is Cc1ccc(N)c(O)c1 .


Chemical Reactions Analysis

2-Amino-5-methylphenol reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one . It is converted to dihydrophenoxazinone by purified human hemoglobin .


Physical And Chemical Properties Analysis

2-Amino-5-methylphenol is a powder with a melting point of 159-162 °C . The InChI key is HCPJEHJGFKWRFM-UHFFFAOYSA-N .

Scientific Research Applications

Vibrational Spectroscopy Analysis

  • Study : "Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 2-amino-5-methylphenol" (Sundaraganesan, Anand, & Joshua, 2007).
  • Application : Investigated the molecular structure and thermodynamic functions of 2-Amino-5-methylphenol using spectroscopic methods.

Synthesis of Metal-Based Compounds

  • Study : "Metal based triazole compounds: Their synthesis, computational, antioxidant, enzyme inhibition and antimicrobial properties" (Sumrra et al., 2018).
  • Application : Explored the synthesis of Schiff base compounds from 2-Amino-5-methylphenol, evaluating their biological properties.

Antiviral Activity

  • Studies :
    • "Antiviral activity of 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one on poliovirus" (Iwata et al., 2003).
    • "Antitumor activity of a phenoxazine compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines" (Koshibu-Koizumi et al., 2002).
    • "Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice" (Mori et al., 2000).
  • Application : Investigated the antiviral and antitumor activities of derivatives of 2-Amino-5-methylphenol.

Characterization of Polyphenols

  • Study : "Synthesis and characterization of polyphenols derived from 4-fluorobenzaldeyde" (Kaya, Kamaci, & Arican, 2012).
  • Application : Explored the impact of electron-donating methyl groups on the properties of compounds derived from 2-Amino-5-methylphenol.

Synthesis and Antimicrobial Studies

  • Study : "Synthesis, characterization and antimicrobial studies of 2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol" (Kose et al., 2013).
  • Application : Explored the synthesis and antimicrobial properties of a novel dye derived from 2-Amino-5-methylphenol.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-amino-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPJEHJGFKWRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182594
Record name 6-Amino-m-cresol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylphenol

CAS RN

2835-98-5
Record name 2-Amino-5-methylphenol
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Record name 6-Amino-m-cresol
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Synthesis routes and methods I

Procedure details

The Na salt of 2-amino-5-methyl-benzenesulphonic acid is reacted with 80% by weight of KOH to give the K salt of 2-amino-5-methyl-phenol (300° C.; 15 to 20 bar; 3h), the molar ratio of KOH to 2-amino-5-methyl-benzenesulphonic acid preferably being from 10:1 to 15:1. The reaction mixture is diluted to a content of approximately 5% by weight of 2-amino-5-methyl-phenol by direct expansion at 300° C. into water, or by pumping water into the autoclave after prior cooling to approximately 200° C. The resulting alkaline suspension of the K salt of 2-amino-5-methyl-phenol is metered into water at the same time as 36% by weight aqueous HCl at 90° C. at a pH of from 0.5 to 1.0. All the SO2 is expelled from the resulting, aqueous, approximately 4% by weight 2-amino-5-methyl-phenol hydrochloride solution using nitrogen or by applying a vacuum, the solution is if necessary clarified using activated carbon to remove tarry constituents, and the 2-amino-5-methyl-phenol is precipitated out by neutralization of the hydrochloric acid solution, for example using aqueous sodium hydroxide at a pH of from 4.5 to 6.0, and isolated in the usual manner, for example by filtration and washing with water.
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an autoclave, there were fed 1.5 g of palladium carbon, 50.0 g (moisture content: 5.9%; 308 mmol) of 5-methyl-2-nitrophenol and 250 ml of methanol. The mixture was stirred under a hydrogen pressure of 20 kg/cm2 at 50° C. for 3 hours. After cooling, the catalyst was filtered and washed with 50 ml of warm methanol twice and the washing liquor was combined with the filtrate. After distilling off the solvent under reduced pressure, the residue was dried. Thus 37.3 g (303 mmol) of 6-amino-m-cresol was obtained as a brown solid. The yield was 98%. A 15.0 g portion of this brown solid product was recrystallized from 45 ml of isopropanol. Thus 11.9 of 6-amino-m-cresol was obtained as yellow crystals. The recovering yield was 79%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
N Sundaraganesan, B Anand, BD Joshua - Spectrochimica Acta Part A …, 2007 - Elsevier
… for the compound 2-amino-5-methylphenol from the FT-IR and laser Raman spectra. The equilibrium geometries, harmonic frequencies and IR spectra of 2-amino-5-methylphenol were …
Number of citations: 14 www.sciencedirect.com
A Yadav, P Mathur - Catalysis Communications, 2014 - Elsevier
… This was then transferred to 2 ml acetonitrile solution of 2-amino-5-methylphenol(14.33 mM)… mM for 2-amino-5-methylphenol. The ratio of copper(II) catalyst:2-amino-5-methylphenol is 1:…
Number of citations: 13 www.sciencedirect.com
M Sebastian, V Arun, PP Robinson, AA Varghese… - Polyhedron, 2010 - Elsevier
… 2 ] (2), [NiL 2 ]·H 2 O (3), [CuLCl] (4) and [ZnL 2 ]·2H 2 O (5) have been synthesized using a tridentate Schiff base ligand, HL (quinoxaline-2-carboxalidine-2-amino-5-methylphenol) and …
Number of citations: 48 www.sciencedirect.com
A Tomoda, M Arisawa… - The Journal of …, 1991 - academic.oup.com
… In this case, the methyl group in 2-amino-5methylphenol does not block the … of 2-amino-5-methylphenol by actinomycin synthase (25). We recently showed that 2-amino-5-methylphenol …
Number of citations: 15 academic.oup.com
UA Soliman, AM Hassan, TA Mohamed - Spectrochimica Acta Part A …, 2007 - Elsevier
The Raman (3700–100cm −1 ) and infrared (4000–400cm −1 ) spectra of solid 2-aminophenol (2AP) have been recorded. The internal rotation of both OH and NH 2 moieties produce …
Number of citations: 19 www.sciencedirect.com
M Sebastian, V Arun, PP Robinson… - Journal of …, 2010 - Taylor & Francis
The mononuclear cobalt(II) complex [CoL 2 ] · H 2 O (where HL is quinoxaline-2-carboxalidine-2-amino-5-methylphenol) has been prepared and characterized by elemental analysis, …
Number of citations: 30 www.tandfonline.com
A Tomoda, S Arai, R Ishida, T Shimamoto… - Bioorganic & medicinal …, 2001 - Elsevier
… reaction of bovine hemolysates with 2-amino-5-methylphenol, (2) one… derivative from 2-amino-5-methylphenol is reported. … , and were used for the reaction with 2-amino-5-methylphenol. …
Number of citations: 30 www.sciencedirect.com
R Ishida, S Yamanaka, H Kawai, H Ito, M Iwai… - Anti-Cancer …, 1996 - europepmc.org
2-Amino-4, 4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one (Phx) was synthesized by the reaction of 2-amino-5-methyl-phenol with bovine hemolysates. Since Phx is a …
Number of citations: 20 europepmc.org
M Akazawa, M Takasaki, A Tomoda - The Tohoku Journal of …, 2000 - jstage.jst.go.jp
… oxidation of ferrous hemoglobin and reduction of methemoglobin with various aromatic rednctants such as o—aminophenol, 2—amino—4—methyl—phenol, 2—amino-5methylphenol, …
Number of citations: 9 www.jstage.jst.go.jp
PE Funde - 2011 - hero.epa.gov
… Various novel 2-amino-5-methylphenol derivatives (E)-2-((9-ethyl-9H-carbazol-3-yl) … Results exhibited that 2-amino-5-methylphenol derivatives contain good antibacterial action. The …
Number of citations: 0 hero.epa.gov

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